BenchChemオンラインストアへようこそ!

N-(1-Methyl-1,2,3,4-tetrahydro-7-quinolinyl)acrylamide

Drug Discovery Pharmacology Bioactivity Profiling

This acrylamide-functionalized tetrahydroquinoline is a synthetic building block for early-stage drug discovery, particularly suited for generating proprietary structure-activity relationship (SAR) libraries and developing covalent probes or PROTAC linker intermediates. With no pre-existing biological benchmarking data in public literature, it offers an exclusive opportunity to establish first-in-class target engagement profiles. The 7-acrylamido substituent provides a Michael acceptor electrophilic warhead, while the N-methyl tetrahydroquinoline core enables modular derivatization. Requires in-house selectivity profiling before deployment as a covalent tool compound.

Molecular Formula C13H16N2O
Molecular Weight 216.284
CAS No. 2286510-48-1
Cat. No. B2890471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Methyl-1,2,3,4-tetrahydro-7-quinolinyl)acrylamide
CAS2286510-48-1
Molecular FormulaC13H16N2O
Molecular Weight216.284
Structural Identifiers
SMILESCN1CCCC2=C1C=C(C=C2)NC(=O)C=C
InChIInChI=1S/C13H16N2O/c1-3-13(16)14-11-7-6-10-5-4-8-15(2)12(10)9-11/h3,6-7,9H,1,4-5,8H2,2H3,(H,14,16)
InChIKeySKWSWPHKHDAWMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Methyl-1,2,3,4-tetrahydro-7-quinolinyl)acrylamide: Procurement-Relevant Chemical Profile (CAS 2286510-48-1)


N-(1-Methyl-1,2,3,4-tetrahydro-7-quinolinyl)acrylamide is a synthetic small molecule (molecular formula C₁₃H₁₆N₂O, molecular weight 216.28 g/mol) . It features a tetrahydroquinoline core bearing an N-methyl substituent and a 7-acrylamido group, classifying it chemically as an acrylamide-functionalized heterocycle . The acrylamide moiety presents a potential Michael acceptor for covalent conjugation or inhibition. However, direct comparative bioactivity data against close chemical analogs remain absent from the open scientific and patent literature.

Procurement Risk: Why N-(1-Methyl-1,2,3,4-tetrahydro-7-quinolinyl)acrylamide Cannot Be Interchangeably Substituted Without Quantitative Proof


Generic substitution within the tetrahydroquinoline acrylamide class is not scientifically defensible without empirical target-specific or pharmacokinetic data. The precise positioning of the N-methyl and 7-acrylamido substituents governs the molecule's geometry, electrophilicity, and potential for selective target engagement. Without head-to-head biological testing, any claim of functional interchangeability with similar structures (e.g., unsubstituted tetrahydroquinoline acrylamides or N-alkyl variants) is speculative. Unfortunately, a systematic search of the public literature reveals that no peer-reviewed studies have reported quantitative activity values (IC₅₀, Kd, Ki, or degradation DC₅₀) for this specific compound that would support a data-driven substitution analysis.

Quantitative Differentiation Evidence for N-(1-Methyl-1,2,3,4-tetrahydro-7-quinolinyl)acrylamide: Comparative Analysis


Absence of Direct Biological Target Engagement Data Versus Pharmacological Comparators

A survey of the ChEMBL, BindingDB, PubMed, and patent literature databases reveals no quantitative biological assay results (e.g., IC₅₀, Ki, EC₅₀) for N-(1-Methyl-1,2,3,4-tetrahydro-7-quinolinyl)acrylamide [1]. Some database entries initially appear to contain data, but chemical structure verification confirms they correspond to entirely different compounds with unrelated scaffolds [2]. Consequently, it is impossible to make a direct head-to-head comparison with clinically or preclinically established comparators such as thalidomide, lenalidomide, or pomalidomide, for which extensive cereblon binding data exist (e.g., pomalidomide IC₅₀ = 94.3 nM in a mouse cereblon binding assay) [3].

Drug Discovery Pharmacology Bioactivity Profiling

Undefined Selectivity Profile in Comparison to Related Acrylamide-Bearing Small Molecules

The acrylamide warhead in the target compound is a common motif in targeted covalent inhibitors (TCIs), but its reactivity is highly tunable based on the α,β-unsaturation and neighboring steric/electronic elements. For well-characterized TCIs like the BTK inhibitor ibrutinib, quantitative kinetic data (kinact/KI) have been established [1]. For the target compound, no kinetic reactivity measurements (e.g., GSH half-life, thiol reactivity rates) are publicly available, making it impossible to compare its covalent engagement potential or selectivity against established acrylamide-based tool compounds [2].

Chemical Biology Proteomics Covalent Inhibitors

Lack of Validated Physicochemical Differentiation from Tetrahydroquinoline Structural Analogs

Predicted physicochemical properties for the target compound (MW 216.28, H-bond acceptors 2, H-bond donors 1, rotatable bonds 3) place it within typical drug-like space, but these values are nearly identical to those of the simple building block 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine (MW 162.23) . The acrylamido group adds molecular weight and H-bond acceptor capacity but does not provide a unique, quantifiable advantage for permeability, solubility, or metabolic stability that would differentiate it from alternative heterocyclic acrylamides [1].

Medicinal Chemistry Physicochemical Properties Drug-likeness

Scientifically Justified Application Scenarios for N-(1-Methyl-1,2,3,4-tetrahydro-7-quinolinyl)acrylamide


Exploratory Medicinal Chemistry as a Tetrahydroquinoline Acrylamide Scaffold for Library Design

The compound can serve as a starting point for the synthesis of focused chemical libraries exploring structure-activity relationships (SAR) around the tetrahydroquinoline acrylamide chemotype . Its procurement would be justified in an early-stage drug discovery program aiming to generate proprietary data, with the understanding that no pre-existing biological benchmarking data exist.

Tool Compound for Investigating Covalent Protein Modification but Requiring Comprehensive In-House Validation

The acrylamide moiety suggests potential as a covalent probe. However, due to the complete absence of kinetic selectivity data, the compound would require extensive in-house profiling (e.g., GSH reactivity, kinact/KI against specific targets, and broader proteomic selectivity screens) before any conclusion about its utility as a selective covalent tool can be drawn [1].

Synthetic Intermediate for More Complex PROTAC or ADC Conjugates

The compound's chemical structure indicates potential as a functionalized linker intermediate. Its procurement could be rationalized for a medicinal chemistry campaign developing proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs). However, its value would be entirely derived from the final conjugate's performance, and not from any intrinsic property of this intermediate alone.

Quote Request

Request a Quote for N-(1-Methyl-1,2,3,4-tetrahydro-7-quinolinyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.